Hexadecanoic-9,9-d2 acid
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Overview
Description
Hexadecanoic-9,9-d2 acid, also known as 9,9-dideuterodecanoic acid, is a long-chain fatty acid with a molecular weight of 256.46 g/mol. It is composed of a 16-carbon backbone with two double bonds and two deuterium atoms. This compound has many applications in scientific research, including its use as a structural analog of palmitic acid, a naturally occurring fatty acid. In addition, it is used in biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Hexadecanoic-9,9-d2 acid is used in a variety of scientific research applications. It is used as a structural analog of palmitic acid, a naturally occurring fatty acid. This makes it useful for studying the effects of palmitic acid on biological systems. In addition, it is used as a substrate in biochemical and physiological studies. It is also used as a model compound for studying the properties of other long-chain fatty acids.
Mechanism of Action
The mechanism of action of hexadecanoic-9,9-d2 acid is not well understood. However, it is believed to act as an inhibitor of fatty acid oxidation, which is the process by which fatty acids are broken down and used as energy. In addition, it is believed to act as an inhibitor of lipogenesis, which is the process by which fatty acids are synthesized from carbohydrates.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid oxidation and lipogenesis. In addition, it has been shown to have anti-inflammatory and anti-oxidative effects. It has also been shown to have an effect on the metabolism of glucose, as well as on the expression of certain genes involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
Hexadecanoic-9,9-d2 acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. In addition, it is stable under a variety of conditions and can be stored for long periods of time without degradation. However, it is not as widely used as other long-chain fatty acids, and its effects are not as well understood.
Future Directions
There are a number of potential future directions for research involving hexadecanoic-9,9-d2 acid. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be done on its mechanism of action, as well as its potential use as a substrate in biochemical and physiological studies. Finally, further research could be done on its potential use as a structural analog of palmitic acid and other long-chain fatty acids.
Synthesis Methods
Hexadecanoic-9,9-d2 acid can be synthesized through a number of different methods. The most common method is the catalytic hydrogenation of 9-decenoic acid, which is a naturally occurring fatty acid. This reaction is catalyzed by a nickel-based catalyst and produces Hexadecanoic-9,9-d2 acidodecanoic acid as a product. Other methods of synthesis include the catalytic hydroformylation of 9-decenoic acid, the oxidation of 9-decenoic acid, and the reaction of 9-decenoic acid with a dideuterated alcohol.
properties
IUPAC Name |
9,9-dideuteriohexadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-MGVXTIMCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.